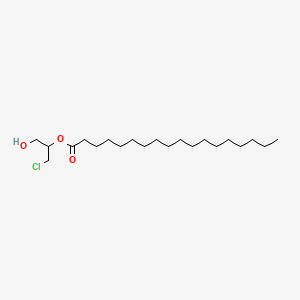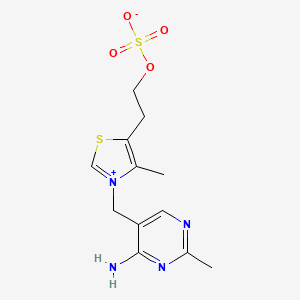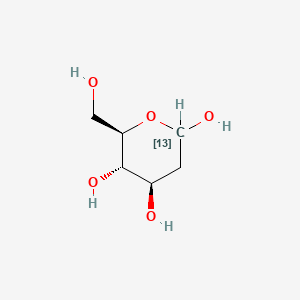
2-Désoxy-D-arabinohexose-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-arabinohexose-1-13C, also known as Labeled Glucose, is a nonmetabolizable glucose analog . It has an empirical formula of 13CC5H12O5 and a molecular weight of 165.15 .
Molecular Structure Analysis
The molecular structure of 2-Deoxy-D-arabinohexose-1-13C is represented by the SMILES stringOC[C@H]1O13CHCC@@H[C@@H]1O . This indicates the presence of a 13C isotope in the molecule. Physical And Chemical Properties Analysis
2-Deoxy-D-arabinohexose-1-13C is a solid with a boiling point of 146-147 °C (lit.) .Applications De Recherche Scientifique
Traitement du Cancer
Le 2-Désoxy-D-arabinohexose-1-13C, communément appelé 2-Désoxy-D-glucose (2DG), s'est avéré potentiellement utile comme sensibilisateur métabolique contre un large éventail de sous-types de cancer . En tant qu'inhibiteur de la glycolyse, le 2DG cible préférentiellement les cellules tumorales, qui surexpriment fortement les transporteurs de glucose (GLUT) dans leurs membranes cytoplasmiques, ainsi que les enzymes glycolytiques et de fermentation hexokinase 2 (HK-2) et la lactate déshydrogénase isoenzyme A (LDH-A) .
Recherche sur les Antimétabolites
Le 2DG est un antimétabolite du glucose et du pyruvate. La recherche a montré qu'une intervention métabolique avec des antimétabolites du glucose et du pyruvate est fortement améliorée par une suppression systémique des substrats naturels de leurs enzymes catalytiques limitantes de vitesse dans les cellules cancéreuses .
Recherche sur l'Alimentation Glucoprive
Le 2DG est utilisé dans la recherche sur l'alimentation glucoprive pour invoquer et étudier les processus de réponse contre-régulatrice (CRR) .
Développement de Stratégies Anticancéreuses
Le 2DG est utilisé dans le développement de stratégies anticancéreuses qui impliquent la radio- et la chimiorésistance et le stress oxydatif .
Analyse du Transcriptome
Une étude a analysé les profils transcriptionnels de neuf tissus provenant de souris traitées avec du 2DG pour comprendre comment il module les voies de manière systémique . L'étude a révélé que le 2DG a un impact systémique qui varie selon les organes, affectant potentiellement de multiples voies et fonctions .
Étude du Métabolisme Cellulaire
Le 2DG est un analogue du glucose qui n'a pas le groupe hydroxyle sur le carbone 2 dans le squelette du glucose . Une fois à l'intérieur de la cellule, le 2DG perturbe le flux glycolytique ; le 2DG est converti en 2-désoxyglucose-6-phosphate (2DG-6P) par l'hexokinase, mais le 2DG-6P ne peut pas être utilisé par la phosphoglucose isomérase dans l'étape enzymatique suivante de la glycolyse et il s'accumule comme un cul-de-sac métabolique
Mécanisme D'action
Target of Action
The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .
Mode of Action
2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .
Biochemical Pathways
By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .
Pharmacokinetics
Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .
Result of Action
The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .
Action Environment
The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .
Analyse Biochimique
Biochemical Properties
2-Deoxy-D-arabinohexose-1-13C is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase . This results in the accumulation of the compound in the cell, leading to the depletion of cellular ATP .
Cellular Effects
The presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can cause marked morphological changes in cells . For instance, in the cells of Rhodosporidium toruloides, the originally elongated ellipsoidal cells grew spherically in the presence of the deoxy-sugar .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-D-arabinohexose-1-13C involves its phosphorylation by hexokinase to 2-DG-P . This product cannot be further metabolized, leading to its accumulation in the cell and the subsequent depletion of cellular ATP .
Temporal Effects in Laboratory Settings
Over time, the presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can lead to significant alterations in the carbohydrate composition of the cell wall . For instance, the wall of R. toruloides grown in the presence of the deoxy-sugar contains higher proportions of chitin and glucan .
Metabolic Pathways
2-Deoxy-D-arabinohexose-1-13C is involved in the glycolysis pathway, where it is phosphorylated by hexokinase to 2-DG-P . It cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell .
Propriétés
IUPAC Name |
(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UPKQYVFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201612-55-7 |
Source


|
| Record name | 2-Deoxy-D-arabinohexose-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

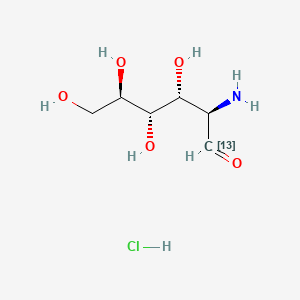
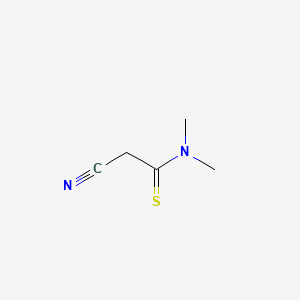
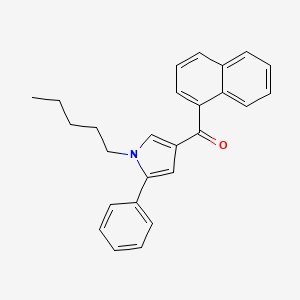




![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)

